1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone
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Overview
Description
1-(3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of pharmacology and organic chemistry.
Preparation Methods
The synthesis of 1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone typically involves the condensation of 1H-benzimidazol-2-amine with an aldehyde in the presence of a suitable catalyst. One common method includes the use of malononitrile and an aldehyde under microwave irradiation or classical heating conditions in water without any catalyst . Another approach involves the reaction of 1,2-diaminoimidazole with N-arylmaleimides, which can yield various derivatives depending on the reaction conditions .
Chemical Reactions Analysis
1-(3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly with halogenated reagents, to form various substituted derivatives.
Cyclization: The reaction with benzoyl chloride or phenylisothiocyanate can lead to the formation of cyclic compounds.
Common reagents used in these reactions include malononitrile, aldehydes, benzoyl chloride, and phenylisothiocyanate. The major products formed from these reactions are often derivatives with enhanced biological activity.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of 1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound have been identified as potential CRF1 receptor antagonists, which could have implications for treating stress-related disorders .
Comparison with Similar Compounds
1-(3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone can be compared with other pyrimido[1,2-a]benzimidazole derivatives, such as:
3-Hydroxypyrimido[1,2-a]benzimidazoles: These compounds are formed through the oxidation of aromatic derivatives and have similar biological activities.
Tetrahydropyrimido[1,2-a]benzimidazoles: These derivatives are synthesized under different reaction conditions and may exhibit unique pharmacological properties.
The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, which can lead to a wide range of biological activities and applications.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(16)14-7-4-8-15-11-6-3-2-5-10(11)13-12(14)15/h2-3,5-6H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUITNNJOJCALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN2C1=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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